molecular formula C14H15NO4 B11805962 Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate

Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B11805962
M. Wt: 261.27 g/mol
InChI Key: PJIQXAQLBDZVQO-UHFFFAOYSA-N
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Description

Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Functional Group Modifications:

    Esterification: The final step involves the esterification of the quinoline derivative with acetic acid or its derivatives under acidic conditions to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinoline core to its corresponding dihydroquinoline derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

Uniqueness

Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to its specific substituents, which can impart distinct chemical and biological properties compared to other quinoline derivatives. Its methoxy and methyl groups, along with the acetate ester, may influence its solubility, reactivity, and interaction with biological targets.

Biological Activity

Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate, a compound with significant potential in medicinal chemistry, exhibits various biological activities attributed to its unique quinoline structure. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Profile

  • Molecular Formula : C₁₄H₁₅N₁O₄
  • Molecular Weight : 261.27 g/mol
  • CAS Number : 1315373-46-6

The compound features a quinoline backbone with methoxy and methyl substituents, enhancing its solubility and biological interactions.

Antimicrobial Properties

Quinoline derivatives, including this compound, have been documented for their antimicrobial efficacy. Research indicates that these compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial enzymes or interference with cellular processes.

Table 1: Antimicrobial Efficacy of Quinoline Derivatives

Compound NameTarget OrganismActivity TypeReference
This compoundStaphylococcus aureusBactericidal
6-MethoxyquinolineEscherichia coliBacteriostatic
8-HydroxyquinolineMycobacterium tuberculosisAntitubercular

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. The compound has shown cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that this compound effectively reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The proposed mechanism includes induction of apoptosis and disruption of the cell cycle.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
  • DNA Interaction : Quinoline derivatives are known to intercalate DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.

Structural Comparisons

To understand the uniqueness of this compound, a comparison with similar compounds is essential.

Table 2: Comparison of Quinoline Derivatives

Compound NameStructure FeaturesNotable Activities
Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin)Methoxy and methyl groupsAntimicrobial, Antitumor
3-(6-Methyl-4-oxoquinolin)propanoic acidCarboxylic acid groupAnti-inflammatory
7-ChloroquinolineChlorine substitutionAntimalarial

The presence of both methoxy and methyl groups in methyl 2-(8-methoxy-6-methyl-4-oxoquinolin)acetate distinguishes it from other derivatives, potentially enhancing its solubility and biological activity compared to others lacking these substituents.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1-yl)acetate

InChI

InChI=1S/C14H15NO4/c1-9-6-10-11(16)4-5-15(8-13(17)19-3)14(10)12(7-9)18-2/h4-7H,8H2,1-3H3

InChI Key

PJIQXAQLBDZVQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)N(C=CC2=O)CC(=O)OC

Origin of Product

United States

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